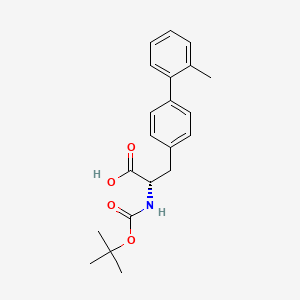

N-Boc-4-(2-Methylphenyl)-L-phenylalanine

Description

Contextualizing Unnatural Amino acids as Key Research Components

Unnatural amino acids are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. Their incorporation into peptides and other molecules can profoundly alter the parent compound's biological and physical properties. Researchers utilize UAAs to enhance resistance to enzymatic degradation, modulate receptor binding affinity and selectivity, and introduce novel chemical functionalities for bioconjugation or probing biological processes.

The strategic replacement of natural amino acids with UAAs can lead to peptides with improved pharmacokinetic profiles, making them more viable as drug candidates. Furthermore, the introduction of unique side chains can enforce specific secondary structures, such as β-turns or helices, which are often crucial for biological activity.

Significance of N-Boc-4-(2-Methylphenyl)-L-phenylalanine as a Unique Aryl-Substituted Phenylalanine Derivative

While specific research applications for this compound are not extensively documented in publicly available literature, its structural features suggest considerable potential. As an aryl-substituted phenylalanine derivative, it belongs to a class of UAAs known to introduce significant steric bulk and conformational constraints. The presence of the 2-methylphenyl group attached to the phenylalanine ring creates a biaryl system. This structural motif is of significant interest in medicinal chemistry as it can influence the molecule's shape and interactions with biological targets.

| Property | Value |

| IUPAC Name | (2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 279.33 g/mol |

| CAS Number | 114873-05-1 |

Note: The data presented is for N-Boc-2-methyl-L-phenylalanine, an isomer of the primary subject of this article.

Overview of Research Paradigms and Methodological Approaches for Unnatural Amino Acids

The investigation and application of unnatural amino acids, including derivatives like this compound, follow established research paradigms in chemical and pharmaceutical sciences.

Synthesis: The creation of novel UAAs is a significant area of organic synthesis. Methodologies often involve multi-step synthetic routes, starting from commercially available precursors. For aryl-substituted phenylalanines, cross-coupling reactions, such as the Suzuki or Negishi reactions, are commonly employed to form the biaryl linkage. The synthesis of N-Boc protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions. nih.gov

Incorporation into Peptides: Once synthesized and protected, UAAs are incorporated into peptide sequences using solid-phase peptide synthesis (SPPS) or solution-phase methods. The Boc protecting group plays a crucial role in SPPS, where it is cleaved at each cycle to allow for the coupling of the next amino acid in the sequence.

Conformational Analysis: A critical aspect of research involving UAAs is the study of their impact on peptide conformation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism are used to elucidate the three-dimensional structure of peptides containing these modified residues. Computational modeling and molecular dynamics simulations also provide valuable insights into the preferred conformations and dynamic behavior of these molecules.

Biological Evaluation: Ultimately, the synthesized compounds are evaluated for their biological activity. This can involve a wide range of assays, from in vitro enzyme inhibition studies to cell-based assays and, for promising candidates, in vivo studies in animal models. The goal is to establish a structure-activity relationship (SAR), where the specific structural features of the UAA are correlated with the observed biological effects.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-(2-methylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-14-7-5-6-8-17(14)16-11-9-15(10-12-16)13-18(19(23)24)22-20(25)26-21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYJCLIFAJVGLW-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 4 2 Methylphenyl L Phenylalanine and Its Analogues

Retrosynthetic Analysis of N-Boc-4-(2-Methylphenyl)-L-phenylalanine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a complex molecule like this compound, this process identifies the key chemical bonds that can be formed strategically during synthesis.

Identification of Precursor Molecules and Advanced Intermediates

Based on the primary disconnection strategy, the synthesis can be achieved by coupling two key precursor molecules. The choice of precursors depends on the specific type of cross-coupling reaction employed, with Suzuki and Stille couplings being common options.

Table 1: Precursor Molecules for Biaryl Cross-Coupling

| Coupling Reaction | Precursor 1 | Precursor 2 |

|---|---|---|

| Suzuki Coupling | N-Boc-4-halo-L-phenylalanine (Halogen = I, Br) | 2-Methylphenylboronic acid |

| Stille Coupling | N-Boc-4-(trialkylstannyl)-L-phenylalanine | 2-Halo-toluene (Halogen = I, Br) |

The most crucial advanced intermediate in these pathways is a 4-substituted N-Boc-L-phenylalanine derivative. For instance, the synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine has been documented, starting from N-Boc-p-iodo-L-phenylalanine methyl ester. researchgate.netnih.gov The stannylation is achieved using bis(tributyltin) and a palladium catalyst, followed by saponification of the methyl ester to yield the desired stannylated amino acid without racemization. nih.gov This intermediate is then ready for a Stille coupling reaction. A similar approach is used for Suzuki couplings, starting with N-Boc-4-bromo-L-phenylalanine. beilstein-journals.org

Chiral Synthesis Approaches to L-Phenylalanine Derivatives

The synthesis of non-canonical amino acids like this compound requires stringent control over the stereochemistry at the α-carbon to ensure the desired L-configuration.

Stereoselective Introduction of the L-Phenylalanine Moiety

There are two primary strategies for establishing the chiral center of L-phenylalanine derivatives:

Chiral Pool Synthesis : This is the most direct approach, which utilizes a readily available, enantiomerically pure starting material. Commercially available L-phenylalanine or L-tyrosine serves as the starting point. The synthesis then involves the chemical modification of the side chain without altering the existing stereocenter. For the target molecule, this would involve halogenating the 4-position of the phenyl ring of N-Boc-L-phenylalanine, followed by a cross-coupling reaction as identified in the retrosynthetic analysis. beilstein-journals.org

Asymmetric Synthesis : These methods build the chiral amino acid from achiral precursors.

Asymmetric Alkylation : A prominent method involves the alkylation of a glycine (B1666218) Schiff base, such as N-(dibenzylidene)glycine tert-butyl ester, with a suitable benzyl (B1604629) bromide. nih.gov The use of a chiral phase-transfer catalyst, often derived from cinchona alkaloids, directs the alkylation to produce the desired enantiomer in high yield and enantioselectivity. nih.gov

Enzymatic Approaches : Biocatalysis offers a highly stereoselective route. Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the asymmetric hydroamination of substituted cinnamic acids in the presence of high concentrations of ammonia to yield L-phenylalanine derivatives. nih.govfrontiersin.org This method is valued for its environmental benefits and high enantiomeric purity of the products. nih.gov

Control of Enantiomeric Purity in this compound Synthesis

Maintaining the enantiomeric purity established in the initial steps is critical throughout the entire synthetic sequence. The choice of subsequent reactions is paramount.

Reaction Selection : Palladium-catalyzed cross-coupling reactions (Suzuki, Stille) are highly effective for modifying the aromatic side chain because the reaction occurs at a site distant from the chiral α-carbon. beilstein-journals.org The conditions are generally not harsh enough to cause epimerization.

Analytical Verification : Throughout the synthesis, the enantiomeric excess (ee) of intermediates and the final product must be rigorously monitored. This is typically accomplished using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC).

For example, in the synthesis of unnatural amino acids via photocatalytic cross-electrophile coupling, final products were obtained with >99% ee, confirming the retention of stereochemical integrity. princeton.edu

Racemization-Free Synthetic Pathways

Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a significant risk in amino acid chemistry. The α-proton of an amino acid is susceptible to deprotonation under certain conditions, particularly when the carboxyl group is activated for coupling reactions.

The primary mechanism for racemization during peptide synthesis involves the formation of a planar 5(4H)-oxazolone intermediate. youtube.com The N-Boc protecting group plays a crucial role in preventing this. The steric bulk and electronic properties of the Boc group suppress the formation of the oxazolone, thereby preserving the stereochemistry of the α-carbon. chemrxiv.org This makes it an essential tool for racemization-free synthesis.

When performing reactions such as the demethylation of a methyl ester intermediate, using aqueous base under controlled conditions has been shown to proceed without racemization, ensuring the final product retains its desired L-configuration. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| L-phenylalanine |

| L-tyrosine |

| N-Boc-L-phenylalanine |

| N-Boc-4-iodo-L-phenylalanine |

| 2-Methylphenylboronic acid |

| N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine |

| 2-Halo-toluene |

| N-Boc-4-bromo-L-phenylalanine |

| bis(tributyltin) |

| N-Boc-4-iodo-L-phenylalanine methyl ester |

| N-(dibenzylidene)glycine tert-butyl ester |

Key Coupling Reactions in the Synthesis of 4-Arylphenylalanine Derivatives

The introduction of an aryl group at the 4-position of the phenylalanine ring is the critical transformation in synthesizing the target compound. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which have revolutionized the formation of C-C bonds.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex. nih.govmdpi.com For the synthesis of this compound, this reaction typically involves the coupling of a protected 4-halophenylalanine derivative, such as N-Boc-4-iodo-L-phenylalanine, with an appropriate arylboronic acid, in this case, 2-methylphenylboronic acid.

The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids. nih.gov A key advantage is that the stereochemical integrity of the amino acid's α-carbon is typically preserved throughout the reaction sequence. acs.org

Research has demonstrated the successful synthesis of various chiral 4-arylphenylalanines using this methodology. acs.org The process generally starts with N-Boc-4-bromo-L-phenylalanine methyl ester and couples it with different arylboronic acids. acs.org The efficiency of the coupling can be influenced by factors such as the palladium catalyst, the ligand, the base, and the solvent system. For instance, studies have shown that palladium nanoparticles embedded in microgels can serve as effective catalysts for the Suzuki-Miyaura coupling of N-Boc-4-iodophenylalanine, with reactions showing full conversion at temperatures like 37 °C. researchgate.net

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 3 | 94 | acs.org |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 3 | 93 | acs.org |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (30) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 3 | 75 | acs.org |

| 4 | 2-Furanylboronic acid | Pd(PPh₃)₄ (30) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 48 | 87 | acs.org |

| 5 | Phenylboronic acid | Pd-NP Microgel | K₃PO₄ | Water | 37 | 24 | 100 | researchgate.net |

This table presents representative conditions for the Suzuki-Miyaura cross-coupling to synthesize 4-arylphenylalanine derivatives. The starting material for entries 1-4 is N-Boc-4-bromo-L-phenylalanine methyl ester, and for entry 5 is N-Boc-4-iodo-L-phenylalanine.

Beyond the Suzuki-Miyaura reaction, a broader class of palladium-catalyzed arylation reactions serves as a powerful tool for modifying amino acids. These methods can target different positions on the amino acid scaffold. For instance, enantioselective palladium-catalyzed α-arylation has been developed for N-Boc-protected cyclic amino acids like pyrrolidine, demonstrating the capability to form C-C bonds at the α-position to the nitrogen atom. nih.govscilit.comresearchgate.net

In the context of phenylalanine derivatives, these methodologies can be applied to create biaryl structures, which are prevalent in many biologically active molecules. acs.org The palladium catalyst, often in conjunction with a specific phosphine (B1218219) ligand, facilitates the coupling of an aryl halide or triflate with an organometallic reagent derived from the amino acid. scilit.com While α- and β-arylation reactions are more common for aliphatic amino acids, the synthesis of 4-arylphenylalanines primarily relies on the arylation of the phenyl ring, for which the Suzuki-Miyaura reaction remains a premier example of palladium-catalyzed arylation. acs.orgacs.org

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for synthesizing complex molecules, including non-proteinogenic amino acids. acs.orgacs.org This approach avoids the need for pre-functionalized starting materials (like organohalides or organometallics) by directly converting a C-H bond into a C-C or C-X bond. acs.org

For phenylalanine derivatives, C-H functionalization can be directed to various positions. researchgate.net Palladium-catalyzed reactions, often guided by a directing group attached to the amine or carboxyl functionality, can achieve site-selective arylation, olefination, or acetoxylation. researchgate.netntu.ac.uk For example, using a picolinamide (B142947) directing group, the remote δ-C(sp²)-H bonds at the C2 position of the tyrosine aryl ring can be arylated. researchgate.net While this demonstrates ortho-arylation, similar principles can be envisioned for modifying the phenylalanine ring at other positions.

These strategies offer a powerful alternative to traditional cross-coupling methods, potentially shortening synthetic routes and reducing waste. acs.org The development of C-H functionalization methods that can selectively target the 4-position of the phenylalanine ring without a directing group, or with a transient one, remains an active area of research. nih.gov

Amine Protecting Group Strategies: Focus on N-Boc Protection

In multistep synthesis, particularly in peptide chemistry, the protection of reactive functional groups is crucial to prevent unwanted side reactions. biosynth.com The α-amino group of phenylalanine is highly nucleophilic and must be masked during C-C coupling reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose. rsc.org

The introduction of the Boc group, or N-tert-butoxycarbonylation, is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. rsc.orgorganic-chemistry.org The reaction is highly chemoselective for the amino group, leaving other functional groups like carboxylic acids (as carboxylates under the basic conditions) and the aromatic ring untouched.

Various conditions have been developed to optimize this transformation for different substrates. A common method involves using a base such as sodium hydroxide (B78521) or sodium bicarbonate in a mixed solvent system like dioxane/water or acetone/water. google.com For amines that are sensitive to water, anhydrous conditions using triethylamine (B128534) (TEA) in methanol (B129727) or DMF can be employed. The choice of base and solvent allows for fine-tuning the reaction to achieve high yields without compromising the integrity of the amino acid.

| Entry | Reagent | Base | Solvent | Key Feature | Ref |

| 1 | Boc₂O | NaOH / NaHCO₃ | Dioxane / Water | Standard aqueous conditions, by-products are easy to remove. | |

| 2 | Boc₂O | Triethylamine | Methanol / DMF | Anhydrous conditions for water-sensitive substrates. | |

| 3 | Boc₂O | Triethylamine | Acetone / Water | High yield and purity, simple operation. | google.com |

| 4 | Boc₂O | None | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP acts as both solvent and catalyst; recyclable. | organic-chemistry.org |

This table summarizes common protocols for the N-Boc protection of amino acids.

A cornerstone of modern chemical synthesis is the concept of orthogonality. biosynth.com Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others. biosynth.com This strategy is fundamental in complex syntheses, such as solid-phase peptide synthesis (SPPS). researchgate.net

The N-Boc group plays a critical role in orthogonal protection schemes. It is stable to basic conditions and nucleophiles but is readily cleaved under acidic conditions. organic-chemistry.org This contrasts sharply with the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid but is removed by base (e.g., piperidine). biosynth.comresearchgate.net The Boc/Fmoc pair is a classic example of an orthogonal system.

The acid lability of the Boc group can be finely controlled. Strong acids like trifluoroacetic acid (TFA) ensure rapid and complete removal. researchgate.net However, milder acidic conditions can also be used, which is crucial when other acid-sensitive groups, such as tert-butyl esters or certain side-chain protecting groups, are present in the molecule. acsgcipr.org This differential sensitivity allows for selective Boc deprotection, making it a versatile tool in the strategic planning of complex synthetic routes. acsgcipr.org The cleavage of the Boc group proceeds via the formation of a stable tert-butyl cation, which necessitates the use of scavengers in some cases to prevent side reactions with nucleophilic residues. acsgcipr.org

Advanced Synthetic Techniques for Derivatization of this compound

Further diversification of the this compound scaffold can be achieved through various advanced synthetic techniques, allowing for the introduction of different functional groups on both the phenylalanine ring and the amino acid backbone.

The aromatic rings of this compound offer multiple sites for functionalization. Palladium-catalyzed C-H functionalization is a powerful tool for the direct modification of peptides containing phenylalanine residues. ntu.ac.uk For instance, olefination of the phenylalanine ring can be achieved by reacting the peptide with a styrene (B11656) derivative in the presence of a palladium catalyst. ntu.ac.uk

Another approach to functionalize the phenyl ring is through the introduction of a handle for further reactions. For example, N-Boc-p-iodo-L-phenylalanine can be synthesized and subsequently used in stannylation reactions. The treatment of N-Boc-p-iodo-L-phenylalanine methyl ester with bis(tributyltin) and a palladium catalyst yields N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester. researchgate.netnih.gov This stannylated derivative can then be used in Stille cross-coupling reactions to introduce a wide variety of substituents at the 4-position of the phenylalanine ring.

The following table summarizes some exemplary derivatization reactions at the phenylalanine ring:

| Reaction Type | Reagents | Functional Group Introduced | Potential Application |

|---|---|---|---|

| Palladium-Catalyzed Olefination | Styrene derivative, Pd(OAc)₂, AgOAc | Styrenyl group | Modification of peptide structure and properties |

| Aryl Stannylation | Bis(tributyltin), Pd(PPh₃)₄ | Tributylstannyl group | Intermediate for Stille cross-coupling reactions |

| Radioiodination | Na[¹²⁵I], Chloramine-T | Radioactive iodine isotope | Radiolabeling for imaging studies |

The amino acid backbone of this compound possesses two primary sites for modification: the carboxylic acid and the N-H of the Boc-protected amine.

The carboxylic acid can be readily converted to esters or amides. Esterification, for instance to a methyl or benzyl ester, can be achieved using standard methods such as reaction with the corresponding alcohol under acidic conditions or with an alkyl halide in the presence of a base. nih.gov Amide coupling to form dipeptides or larger peptide chains is a cornerstone of peptide synthesis. nih.gov This involves activating the carboxylic acid of this compound with a coupling agent like HBTU or PyBOP, followed by reaction with the amino group of another amino acid or peptide. doi.orgresearchgate.net

While the N-H of the Boc group is generally considered a protecting group, its reactivity can be exploited under certain conditions. However, modifications at this position are less common as the primary goal is often to deprotect the amine for peptide bond formation. The Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.govpeptide.com

The table below outlines common modifications to the amino acid backbone:

| Modification Site | Reaction | Reagents | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol, Benzyl alcohol), Acid catalyst | Ester (e.g., Methyl ester, Benzyl ester) |

| Carboxylic Acid | Amide Coupling | Amino acid/peptide, Coupling agent (e.g., HBTU, PyBOP), Base (e.g., DIPEA) | Amide (Peptide bond) |

| N-Boc Group | Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Free Amine |

Considerations for Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.

For the synthesis of the biaryl core, traditional cross-coupling methods may present challenges on a larger scale due to the cost of palladium catalysts and the need for stringent anaerobic conditions. The development of more robust and scalable systems, such as those employing photoredox catalysis, is a promising area of research. nih.govrsc.org These methods can often be performed under milder conditions and may offer improved efficiency on a gram scale and beyond. nih.gov

Process optimization for the N-Boc protection step would involve optimizing reaction parameters such as stoichiometry of reagents, reaction time, temperature, and purification methods. A well-established procedure for the Boc protection of L-phenylalanine on a mole scale uses di-tert-butyl dicarbonate with sodium hydroxide in a tert-butyl alcohol/water solvent system, yielding high purity product after crystallization. orgsyn.org Such established protocols provide a good starting point for large-scale synthesis.

Furthermore, the development of biosynthetic routes for non-canonical amino acids is an area of growing interest for process optimization. boku.ac.at While chemical synthesis remains the primary route for compounds like this compound, future advancements in synthetic biology could offer more sustainable and efficient production methods. boku.ac.at

Key considerations for scalable synthesis are summarized in the following table:

| Synthetic Step | Consideration | Potential Improvement/Optimization |

|---|---|---|

| Biaryl Core Synthesis | Catalyst cost and reaction conditions | Employing more active and recyclable catalysts; exploring photoredox catalysis for milder conditions. nih.govrsc.org |

| N-Boc Protection | Reagent stoichiometry and purification | Optimizing the amount of (Boc)₂O and base; developing efficient crystallization protocols to minimize chromatographic purification. orgsyn.org |

| Overall Process | Number of steps and overall yield | Developing one-pot or convergent synthetic strategies to reduce the number of synthetic operations and improve overall efficiency. |

| Sustainability | Solvent usage and waste generation | Investigating the use of greener solvents and exploring enzymatic or biosynthetic routes. boku.ac.at |

Advanced Spectroscopic and Structural Characterization of N Boc 4 2 Methylphenyl L Phenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For N-Boc-4-(2-Methylphenyl)-L-phenylalanine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

¹H and ¹³C NMR Analysis of Aryl and Aliphatic Regions

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The aromatic region would show complex multiplets for the protons of the two phenyl rings. The aliphatic region would contain signals for the amino acid backbone and the Boc protecting group.

Similarly, the ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the Boc group would appear at the downfield end of the spectrum. The aromatic carbons would resonate in the typical range of 120-140 ppm, while the aliphatic carbons of the amino acid backbone and the Boc group would be found at the upfield end.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.5 | m |

| NH | 4.5 - 5.5 | d |

| α-CH | 4.2 - 4.7 | m |

| β-CH₂ | 2.9 - 3.3 | m |

| Phenyl-CH₃ | 2.2 - 2.4 | s |

| Boc-(CH₃)₃ | 1.3 - 1.5 | s |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (acid) | 170 - 175 |

| C=O (Boc) | 155 - 160 |

| Aromatic C | 125 - 145 |

| C (Boc quat.) | 78 - 82 |

| α-C | 50 - 60 |

| β-C | 35 - 45 |

| Phenyl-CH₃ | 19 - 22 |

| Boc-(CH₃)₃ | 27 - 29 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To confirm the assignments from the 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the α-proton and the β-protons of the phenylalanine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the β-protons to the aromatic carbons of the attached phenyl ring, confirming the 4-position substitution.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, techniques such as Electrospray Ionization (ESI) would be suitable.

The expected exact mass of the molecule can be calculated from its molecular formula (C₂₃H₂₉NO₄). The high-resolution mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺.

Fragmentation of the parent ion would likely involve the loss of the Boc group (a neutral loss of isobutylene, 56 Da, or the entire tert-butoxycarbonyl group, 100 Da), as well as cleavage of the amino acid side chain. Analysis of these fragmentation patterns would provide further confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would reveal its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Elucidation of Absolute Configuration

For a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration, confirming the L-stereochemistry at the α-carbon. This is typically achieved by analyzing the anomalous dispersion effects of the scattered X-rays.

Chiral Purity Assessment and Enantiomeric Excess Determination

The confirmation of a single enantiomeric form (the L-enantiomer in this case) and the quantification of its purity are paramount. Enantiomeric excess (e.e.) is a measure of this purity, and it is determined using specialized analytical techniques such as chiral chromatography and polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining the enantiomeric excess of a chiral compound. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Methodology and Findings: For N-protected amino acids like this compound, macrocyclic glycopeptide-based CSPs are particularly effective. Columns such as those based on teicoplanin or vancomycin (B549263) can resolve a wide variety of N-blocked amino acids. The separation mechanism involves multiple non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP. The carboxylate group of the analyte is often a key interaction site.

The mobile phase composition, typically a mixture of an organic solvent (like ethanol (B145695) or isopropanol) and a non-polar solvent (like hexane), is optimized to achieve baseline separation of the enantiomers. The presence of acidic or basic additives can also influence the retention and resolution. While specific chromatograms for this compound are not publicly available, the conditions used for structurally similar N-Boc amino acids provide a clear guideline for method development. nih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Representative Chiral HPLC Conditions for N-Boc-Amino Acid Separation This table presents typical conditions based on methods for similar compounds.

| Parameter | Description |

|---|---|

| Column | Daicel Chiralcel IA or OD-H; CHIROBIOTIC T |

| Mobile Phase | n-hexane/isopropanol mixtures (e.g., 95:5, 98:2) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov |

| Detection | UV at 254 nm or 220 nm |

| Expected Outcome | Baseline separation of the L- and D-enantiomers, allowing for quantification of enantiomeric excess (e.e. >99%). |

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate when it passes through a solution of the compound. The direction and magnitude of this rotation are characteristic of the specific enantiomer, its concentration, the path length, temperature, and the wavelength of light used. The specific rotation [α] is a standardized measure of this property.

Methodology and Findings: The specific rotation of this compound is measured using a polarimeter. A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., ethanol, methanol (B129727), or chloroform), and the angle of rotation is measured, typically using the sodium D-line (589 nm).

While the specific optical rotation value for this compound is not prominently reported in the literature, data from closely related compounds can serve as a reference point. For instance, N-(tert-Butoxycarbonyl)-L-phenylalanine has a reported specific rotation of [α]20/D +25±1° (c = 1% in ethanol). The introduction of a methyl group on the phenyl ring is expected to alter this value. The sign of the rotation (+ or -) confirms the identity of the enantiomer, and the magnitude can be used as an indicator of its purity, although HPLC is a more accurate method for determining enantiomeric excess.

Interactive Data Table: Optical Rotation of Related Compounds

| Compound | Specific Rotation [α] | Conditions | Reference |

|---|---|---|---|

| N-(tert-Butoxycarbonyl)-L-phenylalanine | +25.5° | c=1.0 in ethanol, 20°C | orgsyn.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for structural confirmation.

Methodology and Findings: For this compound, the IR and Raman spectra would be analyzed for absorption bands corresponding to its key structural features: the N-H bond, the Boc-group carbonyl, the carboxylic acid, and the aromatic ring.

N-H Stretch: A characteristic absorption band for the N-H group of the carbamate (B1207046) is expected in the range of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the Boc and methyl groups) are found just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are expected. The urethane (B1682113) (Boc group) C=O stretch typically appears around 1680-1720 cm⁻¹. The carboxylic acid C=O stretch is usually found at a higher frequency, around 1700-1760 cm⁻¹. Hydrogen bonding can cause these peaks to broaden and shift.

Aromatic C=C Bends: The vibrations of the phenyl ring produce characteristic peaks in the 1450-1600 cm⁻¹ region.

C-O Stretches: C-O stretching vibrations from the carboxylic acid and the Boc group are expected in the 1000-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information. While C=O stretches are visible, aromatic ring vibrations are often stronger and more defined in Raman spectra, making it a useful tool for analyzing the substitution pattern on the phenyl ring.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for the constituent functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| N-H (Amide) | Stretching | 3300-3500 | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C-H (Aliphatic) | Stretching | 2850-3000 | Moderate-Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1760 | Moderate |

| C=O (Boc group) | Stretching | 1680-1720 | Moderate |

| C=C (Aromatic) | Bending | 1450-1600 | Strong |

Computational Chemistry and Molecular Modeling Studies on N Boc 4 2 Methylphenyl L Phenylalanine

Conformational Analysis and Energy Minimization

Conformational analysis is a critical first step in computational studies to identify the most stable three-dimensional arrangements of a molecule. For a flexible molecule like N-Boc-4-(2-Methylphenyl)-L-phenylalanine, this involves exploring the potential energy surface by systematically rotating the single bonds.

Exploration of Rotational Isomers and Stable Conformers

The primary rotatable bonds in this compound are the chi (χ) and psi (ψ) dihedral angles of the amino acid backbone, the bonds within the N-Boc protecting group, and the bond connecting the phenyl ring to the beta-carbon. The exploration of these rotations would reveal a set of low-energy conformers. It is a known principle from studies on similar molecules that the introduction of a substituent, such as a methyl group on the phenyl ring, can significantly influence the population of these conformers by eliminating certain rotational states. For instance, studies on β-methyl substituted phenylalanine have shown the elimination of one of the three staggered rotamers of the χ1 torsion angle. A similar effect, driven by steric hindrance, would be anticipated for the 2-methylphenyl substituent in the target molecule.

Influence of the 2-Methylphenyl Substituent on Conformational Preferences

The presence of the 2-methylphenyl group is expected to introduce significant steric constraints that dictate the preferred orientation of the side chain. This ortho-methyl group would likely lead to a restricted rotation around the Cβ-Cγ bond, favoring conformations where the methyl group is positioned away from the amino acid backbone to minimize steric clashes. This steric hindrance would result in a distinct set of preferred conformers compared to unsubstituted N-Boc-L-phenylalanine. The resulting conformational preferences are crucial as they can influence the molecule's ability to interact with biological targets.

Quantum Chemical Calculations

Following conformational analysis, quantum chemical calculations provide a deeper understanding of the electronic structure and properties of the molecule.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Electronic Structure

Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods are powerful tools for calculating the electronic structure of molecules. DFT methods, which include electron correlation effects, are generally favored for their balance of accuracy and computational cost in predicting molecular geometries, energies, and other properties. HF, while a more fundamental ab initio method, does not account for electron correlation in the same way and is often used as a starting point for more advanced calculations. For this compound, these calculations would provide optimized geometries of the stable conformers and their relative energies.

Table 1: Representative Theoretical Data for a Generic N-Boc-Aryl-L-phenylalanine Analog (Illustrative)

| Property | Method | Basis Set | Calculated Value |

| Relative Energy (Conformer 1) | DFT (B3LYP) | 6-31G(d) | 0.00 kcal/mol |

| Relative Energy (Conformer 2) | DFT (B3LYP) | 6-31G(d) | +1.5 kcal/mol |

| Dipole Moment | DFT (B3LYP) | 6-31G(d) | 2.5 Debye |

| HOMO Energy | HF | 6-31G(d) | -8.2 eV |

| LUMO Energy | HF | 6-31G(d) | -0.5 eV |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the carbonyl oxygens of the Boc group and the carboxylic acid, indicating their susceptibility to electrophilic attack. Positive potential (blue) would be expected around the amide proton and the acidic proton of the carboxylic acid, highlighting their role as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the quantification of hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. In this compound, NBO analysis would reveal key intramolecular interactions, such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent sigma bonds. These interactions play a significant role in determining the conformational stability of the molecule.

Table 2: Illustrative NBO Interaction Energies for a Generic N-Boc-Amino Acid

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O_carbonyl | σ(N-C_alpha) | 2.1 |

| LP(2) O_ester | σ(C-O_ester) | 5.4 |

| σ(C_alpha-C_beta) | σ*(C_gamma-C_delta) | 0.8 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For this compound, MD simulations would provide critical insights into its structural flexibility and conformational landscape. By simulating the atomic motions over time, researchers could identify preferred conformations, understand the dynamics of the Boc protecting group, and analyze the rotational freedom of the phenyl and tolyl rings.

A typical MD simulation study would involve the following steps:

System Setup: A 3D model of this compound would be generated and placed in a simulation box, typically solvated with a chosen solvent (e.g., water, methanol) to mimic experimental conditions.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) would be applied to describe the interatomic forces and potential energies within the system.

Simulation Production: After an initial energy minimization and equilibration period, the production simulation would be run for a duration sufficient to sample the relevant conformational space (typically nanoseconds to microseconds).

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value |

| Simulation Software | GROMACS / AMBER |

| Force Field | OPLS-AA / GAFF |

| Solvent Model | TIP3P Water |

| Box Type | Cubic |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 500 ns |

| Integration Time Step | 2 fs |

In Silico Prediction of Spectroscopic Parameters (e.g., Computational NMR)

Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, in silico NMR predictions would serve as a powerful tool for structural verification and for interpreting experimental spectra.

The process for computational NMR prediction would involve:

Geometry Optimization: The molecule's geometry would be optimized at a specific level of theory (e.g., B3LYP/6-31G(d,p)) to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, the NMR shielding tensors would be calculated using a method like Gauge-Including Atomic Orbitals (GIAO).

Chemical Shift Referencing: The calculated isotropic shielding values would be converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These predicted chemical shifts for both ¹H and ¹³C nuclei could then be compared with experimental data to confirm the chemical structure. Furthermore, discrepancies between predicted and experimental values can often highlight specific conformational features or intermolecular interactions present in the experimental sample that are not accounted for in the gas-phase or implicit solvent computational model.

Table 2: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts (Hypothetical Data)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (Carboxylic Acid) | 175.2 | 174.8 |

| Alpha-Carbon | 55.8 | 55.4 |

| Boc Carbonyl | 156.1 | 155.7 |

| Quaternary Boc Carbon | 80.5 | 80.1 |

| C1 (Phenyl) | 137.9 | 137.5 |

| C1 (Tolyl) | 136.4 | 136.0 |

| Methyl (Tolyl) | 20.1 | 19.8 |

Solvent Effects on Molecular Conformation and Electronic Properties

The surrounding solvent environment can significantly influence the conformation and electronic properties of a molecule. Computational studies on this compound would need to account for these solvent effects to provide a realistic representation of its behavior in solution.

Two primary methods are used to model solvent effects:

Explicit Solvent Models: As used in molecular dynamics simulations, individual solvent molecules are included in the simulation box. This approach provides a highly detailed picture of solute-solvent interactions but is computationally expensive.

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) are computationally efficient and are often used in conjunction with DFT calculations to study properties in solution.

By performing geometry optimizations and electronic structure calculations in different implicit solvents (e.g., water, methanol (B129727), chloroform), researchers could investigate how the polarity of the environment affects the molecule's conformational preferences. For example, the relative orientation of the two aromatic rings might change in response to solvent polarity. Furthermore, electronic properties such as the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) could be calculated to understand how the solvent modulates the molecule's reactivity and electronic behavior.

Table 3: Hypothetical Solvent Effects on the Dipole Moment of this compound

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 2.8 |

| Chloroform | 4.81 | 4.1 |

| Methanol | 32.7 | 5.5 |

| Water | 78.4 | 5.9 |

Applications in Advanced Organic Synthesis and Materials Science Research

N-Boc-4-(2-Methylphenyl)-L-phenylalanine as a Chiral Building Block

The inherent chirality of this compound, derived from the natural amino acid L-phenylalanine, makes it an invaluable asset in asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine ensures its stability and compatibility with a wide range of reaction conditions, allowing for its strategic incorporation into target molecules. The presence of the 2-methylphenyl group introduces significant steric bulk and specific electronic properties, which can be exploited to influence the stereochemical outcome of chemical transformations.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the application of analogous N-Boc-protected biaryl amino acids is a well-established strategy. These specialized building blocks are instrumental in the synthesis of natural products and their analogues that feature sterically hindered biaryl linkages. The controlled introduction of such moieties is crucial for achieving the desired biological activity in a range of therapeutic areas. The synthesis of these complex molecules often relies on the precise stereochemical control offered by chiral building blocks like this compound.

The rigid and well-defined three-dimensional structure of this compound makes it an excellent candidate for the design and synthesis of stereochemically defined scaffolds. These scaffolds serve as templates for the construction of libraries of compounds with diverse functionalities, which are essential for drug discovery and development. The biaryl core of the molecule can be strategically functionalized to create a variety of peptidomimetics and other complex organic molecules with predictable spatial arrangements of their constituent atoms. This control over molecular geometry is paramount for optimizing interactions with biological targets such as enzymes and receptors.

Functionalization and Derivatization Strategies for Tailored Properties

The versatility of this compound is further enhanced by the potential for a wide array of functionalization and derivatization strategies. These modifications can be tailored to impart specific chemical and physical properties to the resulting molecules, thereby expanding their utility in various scientific disciplines.

The two phenyl rings of the biaryl system in this compound offer multiple sites for the introduction of additional functional groups. Standard aromatic substitution reactions can be employed to install a variety of substituents, such as halogens, nitro groups, and alkyl chains. These modifications can modulate the electronic properties, solubility, and steric profile of the molecule. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, can be utilized to form new carbon-carbon bonds, enabling the construction of even more complex and diverse molecular architectures.

| Functionalization Strategy | Reagents and Conditions | Potential Outcome |

| Nitration | HNO₃/H₂SO₄ | Introduction of nitro groups for further functionalization. |

| Halogenation | NBS, NCS, etc. | Introduction of halogens for cross-coupling reactions. |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Formation of new C-C bonds to create more complex biaryls. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Introduction of alkyne functionalities for click chemistry. |

This table presents potential functionalization strategies for the aryl moiety based on standard organic chemistry principles.

The introduction of an ethynyl (B1212043) (alkyne) functionality onto the aryl moiety of this compound opens up the possibility of forming bioconjugates via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the covalent attachment of the amino acid derivative to biomolecules such as peptides, proteins, and nucleic acids that have been modified to contain an azide (B81097) group. Such bioconjugates are invaluable tools in chemical biology for studying biological processes, developing diagnostic agents, and creating targeted therapeutics.

Development of Advanced Biomaterials and Drug Delivery Systems Incorporating this compound Derivatives

The unique self-assembly properties of N-Boc-protected amino acids, particularly those with aromatic side chains, have garnered significant interest in the development of advanced biomaterials and drug delivery systems. While direct studies on this compound are limited, the behavior of analogous compounds provides a strong indication of its potential in these applications.

The interplay of hydrogen bonding from the amino acid backbone and π-π stacking interactions from the aromatic rings can drive the self-assembly of these molecules into well-ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. The specific morphology of these self-assembled structures is influenced by the nature of the aromatic side chain, with the bulky 2-methylphenyl group in this compound expected to play a significant role in directing the assembly process.

These self-assembled materials, particularly hydrogels, have shown great promise as matrices for the controlled release of therapeutic agents. The biocompatibility and biodegradability of amino acid-based materials make them attractive candidates for in vivo applications. The encapsulation of drugs within these hydrogel networks can protect them from degradation and provide sustained release profiles, improving therapeutic efficacy and reducing side effects. The functionalizability of the aryl rings in this compound derivatives offers a means to further tune the properties of these biomaterials, such as their mechanical strength, drug loading capacity, and release kinetics.

| Potential Biomaterial Application | Key Feature of this compound |

| Controlled Drug Release | Self-assembly into hydrogels, tunable properties via functionalization. |

| Tissue Engineering Scaffolds | Biocompatible and biodegradable, potential for cell adhesion and growth. |

| Biosensing | Functionalizable surface for the attachment of recognition elements. |

This table outlines potential biomaterial applications based on the known properties of analogous N-Boc-protected amino acids.

Strategic Role in Peptidomimetics and Medicinal Chemistry Research

Design and Synthesis of Peptidomimetic Scaffolds Utilizing N-Boc-4-(2-Methylphenyl)-L-phenylalanine

The design of peptidomimetics often involves the incorporation of non-natural amino acids like this compound to create scaffolds that mimic the structure and function of natural peptides but with improved pharmacological profiles.

The incorporation of this compound into a peptide sequence can influence its secondary structure, such as α-helices and β-sheets. The bulky 2-methylphenyl group can introduce conformational constraints, guiding the peptide backbone to adopt specific orientations. This is particularly valuable in mimicking the bioactive conformation of a natural peptide ligand, which is often a defined secondary structure. By strategically placing this amino acid, researchers can stabilize desired secondary structures that are crucial for binding to biological targets like receptors and enzymes.

For instance, the methyl group on the phenyl ring can create steric hindrance that favors a particular torsional angle of the peptide backbone, thereby promoting the formation of a specific helical or turn structure. This modulation of the secondary structure is a key strategy in the design of potent and selective peptidomimetic drugs.

One of the primary challenges with natural peptide therapeutics is their susceptibility to enzymatic degradation. The unnatural structure of this compound can confer resistance to proteases, thereby enhancing the in vivo stability and bioavailability of the resulting peptidomimetic.

Furthermore, the 2-methylphenyl group can be tailored to improve the selectivity of the peptidomimetic for its target. The size and position of the methyl group can influence the binding affinity and specificity by creating more precise interactions within the binding pocket of the target protein. This allows for the engineering of peptidomimetics that are not only more stable but also have a reduced potential for off-target effects.

Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For this compound, SAR studies involve systematically modifying its structure and evaluating the impact on a specific biological endpoint.

To explore the SAR, researchers synthesize a series of analogues where the 2-methylphenyl group is altered. These modifications can include:

Positional Isomers: Moving the methyl group to the 3- or 4-position of the phenyl ring to understand the importance of the ortho-substitution for activity.

Homologation: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) to probe the size limitations of the binding pocket.

Electronic Modifications: Introducing electron-donating or electron-withdrawing groups to the phenyl ring to assess the role of electronic effects in binding interactions. For example, replacing the methyl group with a methoxy (B1213986) or a trifluoromethyl group can significantly alter the electronic properties of the aromatic ring. nih.govmdpi.com

Bioisosteric Replacement: Substituting the phenyl ring with other aromatic or heteroaromatic systems to explore different spatial and electronic configurations.

These systematic modifications allow chemists to map the structural requirements for optimal activity.

Table 1: Examples of Systematic Modifications of the 2-Methylphenyl Side Chain for SAR Studies

| Modification Type | Example of Modified Group | Rationale |

| Positional Isomer | 3-Methylphenyl, 4-Methylphenyl | To determine the optimal position of the substituent for biological activity. |

| Homologation | 2-Ethylphenyl, 2-Isopropylphenyl | To investigate the effect of steric bulk on binding and activity. |

| Electronic Variation | 2-Methoxyphenyl, 2-Chlorophenyl | To probe the influence of electron-donating and electron-withdrawing groups. |

| Bioisosteric Replacement | Thienyl, Pyridyl | To explore alternative ring systems that may enhance binding or other properties. |

The synthesized analogues are then tested in relevant biological assays to determine their activity. By comparing the activity of the analogues with that of the parent compound, this compound, researchers can draw correlations between specific structural features and biological outcomes.

For example, if moving the methyl group from the 2- to the 4-position leads to a significant drop in activity, it suggests that the ortho-position is critical for a key interaction with the target. Similarly, if introducing a larger alkyl group at the 2-position enhances activity, it indicates that the binding pocket can accommodate and may even favor increased steric bulk in that region. These correlations are crucial for the rational design of more potent and selective compounds.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of compounds, known as libraries. uomustansiriyah.edu.iq this compound and its analogues are valuable building blocks for the creation of diverse peptide and peptidomimetic libraries.

The Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) methodologies, allowing for the efficient and automated incorporation of this unnatural amino acid into peptide sequences. crsubscription.com By using a "split-and-pool" synthesis strategy, vast libraries of compounds can be generated, where each compound contains a unique sequence of amino acids, including this compound or one of its modified analogues.

These libraries can then be screened against a biological target to identify "hit" compounds with desired activity. The structural information from the active compounds can then be used to design more focused, second-generation libraries for further optimization. The use of this compound in combinatorial libraries allows for the exploration of a much broader chemical space than would be possible with only natural amino acids, increasing the probability of discovering novel therapeutic leads.

The incorporation of unnatural amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as their susceptibility to enzymatic degradation and poor bioavailability. mdpi.com this compound is particularly valuable in this context due to the specific structural and conformational properties it imparts.

Rational Design of Ligands and Probes for Molecular Interaction Studies

The rational design of therapeutic ligands hinges on a deep understanding of the interactions between a drug molecule and its biological target. The unique structure of this compound is leveraged to control these interactions with a high degree of precision. The biphenyl (B1667301) side chain itself introduces a significant hydrophobic surface, which can enhance binding to target proteins through increased van der Waals and hydrophobic interactions, a strategy employed with related compounds like Boc-p-phenyl-L-phenylalanine. chemimpex.com

The defining feature, however, is the methyl group at the ortho-position of the second phenyl ring. This substitution introduces significant steric hindrance, which restricts the rotation around the C-C bond connecting the two phenyl rings. This conformational constraint is a deliberate and powerful design element. By limiting the rotational freedom of the side chain, chemists can "lock" the peptidomimetic into a specific three-dimensional shape that is pre-organized for optimal binding to its receptor. This can lead to a substantial increase in binding affinity and selectivity.

The conformational effect of the ortho-methyl group can be illustrated by comparing the dihedral angles (the angle between the two phenyl rings) of different biphenylalanine derivatives.

| Compound | Key Structural Feature | Typical Dihedral Angle (Twist) | Conformational Flexibility | Impact on Design |

|---|---|---|---|---|

| 4-Phenyl-L-phenylalanine | Unsubstituted biphenyl | ~40-45° | Relatively High | Introduces hydrophobicity and bulk. |

| 4-(2-Methylphenyl)-L-phenylalanine | Ortho-methyl substitution | >60-70° | Highly Restricted | Forces a more twisted, rigid conformation, enabling precise fitting into binding pockets. |

Furthermore, this building block is instrumental in creating molecular probes to explore biological systems. The second phenyl ring provides a site for further chemical modification. For instance, it can be functionalized with reporter groups such as fluorescent tags, biotin, or radioactive isotopes. The synthesis of related radioiodinated phenylalanine derivatives for use in peptide synthesis and imaging highlights the potential of such scaffolds. nih.govresearchgate.net By incorporating this compound into a peptide sequence, researchers can create high-affinity ligands that also serve as probes to visualize receptors, quantify binding events, or identify new biological targets.

The research findings below, based on studies of analogous compounds, highlight the strategic application of such modified amino acids:

Enhanced Binding Affinity: The introduction of bulky, hydrophobic, and conformationally restricted side chains is a proven method to improve the binding affinity of peptide ligands. The rigid structure of the 4-(2-methylphenyl) group reduces the entropic penalty upon binding, leading to a more favorable free energy of binding.

Improved Selectivity: Biological targets often have subtly different binding pocket topographies. A ligand with a highly defined and rigid conformation, such as one containing 4-(2-methylphenyl)-L-phenylalanine, is less likely to bind to off-target sites, leading to improved selectivity and a better therapeutic window.

Increased Proteolytic Stability: The unnatural side chain can act as a shield, sterically hindering the approach of proteolytic enzymes that would normally degrade the peptide backbone. This leads to a longer biological half-life, a crucial attribute for any peptide-based drug candidate. mdpi.com

Q & A

Q. What are the common synthetic routes for N-Boc-4-(2-Methylphenyl)-L-phenylalanine, and what analytical methods validate its purity?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling using N-Boc-4-iodo-L-phenylalanine and a boronate ester (e.g., potassium 2-methylphenyl-trioxaborolane). Key steps include:

- Reaction Conditions : Pd catalysts (e.g., NHC-Pd complexes), aqueous/organic solvent systems (e.g., water/THF), and room temperature or mild heating .

- Yield Optimization : Adjusting reaction time (e.g., 16 hours for 79% yield) and stoichiometry of the boronate reagent .

- Purification : Column chromatography or recrystallization.

- Characterization :

Q. How does the Boc (tert-butoxycarbonyl) protecting group influence the reactivity of L-phenylalanine derivatives in peptide synthesis?

Methodological Answer: The Boc group serves two critical roles:

- Amino Protection : Blocks the α-amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions (e.g., racemization) .

- Acid-Labile Deprotection : Removed under mild acidic conditions (e.g., TFA/DCM), preserving acid-sensitive functional groups (e.g., 2-methylphenyl) .

Example Workflow :

Incorporate Boc-protected residue into a peptide chain via Fmoc-SPPS.

Cleave Boc with 20–50% TFA, followed by neutralization.

Confirm deprotection via IR (loss of Boc carbonyl peaks at ~1680 cm⁻¹) .

Q. What are the primary applications of this compound in biochemical research?

Methodological Answer:

- Peptide Engineering : Introduces aromatic/hydrophobic motifs to study protein-ligand interactions (e.g., receptor binding pockets) .

- Click Chemistry : The 2-methylphenyl group can act as a steric guide for site-specific modifications (e.g., fluorescent labeling) .

- Enzyme Studies : Used to probe substrate specificity in phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase) .

Advanced Questions

Q. What strategies optimize the Suzuki-Miyaura cross-coupling reaction for synthesizing this compound with higher yields?

Methodological Answer:

- Catalyst Selection : NHC-Pd complexes (e.g., PEPPSI-type) improve stability and reduce side reactions compared to traditional Pd(PPh3)4 .

- Solvent Systems : Biphasic mixtures (e.g., water/THF) enhance boronate solubility and reaction efficiency .

- Temperature Control : Prolonged reactions at room temperature (16–24 hours) mitigate decomposition of sensitive intermediates .

- Additives : Potassium carbonate or phosphate buffers maintain pH and stabilize Pd intermediates .

Data Table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | NHC-Pd | +15–20% |

| Solvent | Water/THF (1:3) | +10% |

| Reaction Time | 16–24 h | +5–8% |

Q. How can researchers resolve contradictions in NMR data when characterizing substituted phenylalanine derivatives?

Methodological Answer:

- Signal Assignment : Use 2D NMR (HSQC, HMBC) to distinguish overlapping aromatic protons (e.g., δ 7.10–7.30 ppm for 2-methylphenyl vs. δ 7.49 ppm for methoxyphenyl analogs) .

- Dynamic Effects : Variable-temperature NMR clarifies conformational exchange broadening in side-chain protons .

- Isotopic Labeling : 13C-labeled Boc groups aid in tracking carbonyl signals (δ 157.8 ppm for Boc-CO) .

Case Study : For this compound, the methyl singlet at δ 2.21 ppm confirms regioselective coupling, ruling out para-substituted byproducts .

Q. What role does the 2-methylphenyl substituent play in the structural dynamics of peptides incorporating this compound?

Methodological Answer:

- Steric Effects : The 2-methyl group induces torsional strain in peptide backbones, favoring β-sheet or turn conformations (analyzed via CD spectroscopy) .

- Hydrophobic Packing : Enhances stability in membrane-associated peptides (e.g., antimicrobial peptides) by promoting lipid bilayer interactions .

- Enzymatic Stability : Slows proteolytic cleavage compared to unsubstituted phenylalanine (tested via trypsin digestion assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.